3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric Acid
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Overview
Description
3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric Acid is a synthetic organic compound that features a butyric acid backbone with a tert-butoxycarbonyl (Boc) protected amino group and a bromine and chlorine substituted phenyl ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric Acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Butyric Acid Backbone: The protected amino group is then coupled with a butyric acid derivative using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the Phenyl Ring: The phenyl ring with bromine and chlorine substituents is introduced via a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods may involve similar steps but optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric Acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric Acid depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins.
Pathways Involved: The compound could modulate biochemical pathways related to its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
3-(Boc-amino)-4-phenylbutyric Acid: Lacks the bromine and chlorine substituents.
4-(2-bromo-5-chlorophenyl)butyric Acid: Lacks the Boc-protected amino group.
3-amino-4-(2-bromo-5-chlorophenyl)butyric Acid: Lacks the Boc protection.
Properties
Molecular Formula |
C15H19BrClNO4 |
---|---|
Molecular Weight |
392.67 g/mol |
IUPAC Name |
4-(2-bromo-5-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H19BrClNO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)7-9-6-10(17)4-5-12(9)16/h4-6,11H,7-8H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
DTBUIZZKUKMOMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Cl)Br)CC(=O)O |
Origin of Product |
United States |
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